Epiisopiloturine-d5
Description
Significance of Stable Isotope Labeling in Scientific Inquiry
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.com This process creates labeled compounds that are chemically nearly identical to their natural counterparts but possess a distinct mass. diagnosticsworldnews.com This mass difference allows researchers to track, trace, and quantify molecules with high precision as they move through intricate biological, chemical, or environmental systems. clearsynth.comsilantes.com
The significance of this technique is vast and spans multiple scientific disciplines:
Metabolic Research : By introducing labeled compounds into cells or organisms, scientists can trace metabolic pathways, measure fluxes, and understand how nutrients are converted into essential biomolecules. silantes.comnih.gov This is crucial for deciphering the mechanisms of cellular metabolism and identifying dysregulations in disease states. creative-proteomics.com
Pharmaceutical Development : In pharmacology, isotope labeling is invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.com Deuterium-labeled compounds, in particular, can serve as internal standards in mass spectrometry for accurate quantification of a drug in biological samples. musechem.com
Proteomics and Structural Biology : Labeled amino acids and nucleic acids are used to study protein synthesis, interactions, and three-dimensional structures. clearsynth.comsilantes.com Techniques like nuclear magnetic resonance (NMR) spectroscopy benefit from isotopic labeling, which can enhance spectral resolution and provide clearer structural data. silantes.com
Unlike radioisotope labeling, stable isotopes are not radioactive, which makes them particularly well-suited for long-term studies and safe for use in human metabolic research. creative-proteomics.comdiagnosticsworldnews.com The ability to measure isotopic ratios with high accuracy using instruments like mass spectrometers has revolutionized our understanding of dynamic systems. diagnosticsworldnews.com
Overview of Epiisopiloturine (B126702) and its Deuterated Analogue, Epiisopiloturine-d5
Epiisopiloturine (EPI) is an imidazole (B134444) alkaloid that is extracted from the leaves of Pilocarpus microphyllus, a plant native to Brazil. researchgate.netresearchgate.net It is obtained as a by-product of the industrial extraction of pilocarpine (B147212), an alkaloid used in medicine. researchgate.netnih.gov Research has identified several promising pharmacological activities for Epiisopiloturine, including anti-inflammatory, antinociceptive (pain-reducing), and schistosomicidal (effective against Schistosoma parasites) properties. researchgate.netpharmaffiliates.comnih.gov Recent studies have investigated its potential in mitigating neuroinflammation by interfering with key cellular signaling pathways. researchgate.netnih.gov
This compound is the deuterated analogue of Epiisopiloturine, meaning five of the hydrogen atoms in its structure have been replaced with deuterium. axios-research.com This labeling makes it an essential tool for research focused on the parent compound, Epiisopiloturine. It is primarily used as an internal standard for analytical purposes. axios-research.comaxios-research.com In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), adding a known quantity of this compound to a sample allows for the precise measurement of the amount of unlabeled Epiisopiloturine present.
Table 1: Comparison of Epiisopiloturine and this compound This interactive table provides a side-by-side comparison of the key chemical properties of Epiisopiloturine and its deuterated analogue.
| Property | Epiisopiloturine | This compound |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃ synzeal.com | C₁₆H₁₃D₅N₂O₃ axios-research.comaxios-research.com |
| Molecular Weight | 286.3 g/mol synzeal.com | 291.36 g/mol axios-research.comaxios-research.com |
| CAS Number | 69460-80-6 synzeal.com | 69460-80-6 (unlabeled) axios-research.comscbt.com |
| Primary Role | Active compound under investigation researchgate.net | Analytical reference standard axios-research.com |
Rationale for Research on Isotopic Variants in Chemical and Biological Systems
The study of isotopic variants like this compound is foundational to advancing our understanding of parent compounds in complex systems. The rationale for their use is multifaceted and scientifically rigorous.
One of the primary drivers is the need for accurate quantification. Isotopic variants serve as ideal internal standards in bioanalytical assays. musechem.com Because they are chemically almost identical to the analyte (the substance being measured), they behave similarly during sample preparation, chromatography, and ionization in a mass spectrometer. However, their difference in mass allows the instrument to distinguish them from the unlabeled parent compound, correcting for any loss of analyte during the analytical process and ensuring highly accurate results. musechem.com
Furthermore, isotopic labeling provides critical insights into metabolic pathways and reaction mechanisms. nih.gov By tracking the fate of a labeled compound, researchers can identify its metabolites and understand how it is transformed within a biological system. silantes.com This information is essential for building a complete profile of a potential drug candidate.
The substitution of hydrogen with deuterium can also subtly alter the kinetics of metabolic reactions. This "kinetic isotope effect" can sometimes lead to enhanced metabolic stability of a drug, which is a research area of significant interest in drug design. musechem.com
Scope and Objectives of Academic Research on this compound
The principal objective of academic and industrial research involving this compound is to support the development and validation of robust analytical methods for the quantitative analysis of Epiisopiloturine. axios-research.comsynzeal.com This deuterated standard is essential for conducting pharmacokinetic studies that determine how the parent compound is absorbed, distributed, metabolized, and excreted by an organism.
The specific goals for using this compound include:
Analytical Method Development : Creating and optimizing sensitive and specific assays, typically using LC-MS, to detect and quantify Epiisopiloturine in various biological matrices like plasma, tissues, or cell culture media. axios-research.com
Method Validation : Ensuring the developed analytical methods are accurate, precise, and reliable, which is a regulatory requirement for drug development. synzeal.com
Pharmacokinetic Studies : Using the validated methods to accurately measure the concentration of Epiisopiloturine over time in preclinical models. This data is fundamental to understanding the compound's behavior in a biological system.
Metabolite Identification : Assisting in the structural elucidation of metabolites by providing a clear mass signature that helps distinguish drug-related compounds from endogenous molecules.
Table 2: Key Applications of Stable Isotope Labeling in Research This interactive table summarizes the primary uses of stable isotope-labeled compounds in various scientific fields.
| Field of Study | Application of Stable Isotope Labeling |
|---|---|
| Drug Metabolism | Tracing the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. clearsynth.com |
| Proteomics | Quantifying protein expression levels and studying protein-protein interactions. creative-proteomics.com |
| Metabolomics | Elucidating metabolic pathways and measuring metabolic flux. silantes.com |
| Analytical Chemistry | Serving as internal standards for precise quantification in mass spectrometry. musechem.com |
| Structural Biology | Enhancing resolution in NMR spectroscopy to determine the 3D structure of biomolecules. silantes.com |
| Environmental Science | Tracing nutrient cycling and the movement of substances in ecosystems. clearsynth.com |
Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
291.36 g/mol |
IUPAC Name |
(3S,4R)-3-[(S)-hydroxy-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1/i2D,3D,4D,5D,6D |
InChI Key |
OLLOSKHCXIYWIO-NBDGNBGYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]([C@@H]2[C@H](COC2=O)CC3=CN(C=N3)C)O)[2H])[2H] |
Canonical SMILES |
CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Approaches to the Deuteration of Epiisopiloturine (B126702) to Yield Epiisopiloturine-d5
Approaches to the Deuteration of Epiisopiloturine to Yield this compound
The structure of epiisopiloturine presents several potential sites for deuteration, including the phenyl ring, the furanone ring, the imidazole (B134444) ring, and the N-methyl group. nih.gov The molecular formula of this compound indicates the incorporation of five deuterium (B1214612) atoms. A likely and synthetically accessible strategy would involve the deuteration of the phenyl ring.
Regiospecific Deuteration Strategies
The five hydrogens on the phenyl group are prime candidates for deuteration. Transition-metal-catalyzed C-H activation is a powerful tool for the direct and regioselective deuteration of aromatic rings. researchgate.net Palladium-catalyzed methods, for instance, have been successfully employed for the ortho-deuteration of phenylacetic acid derivatives. thieme-connect.comrsc.orgtcgls.com Similarly, iridium-based catalysts can facilitate the deuteration of aromatic C-H bonds. acs.org Another approach involves acid-catalyzed hydrogen-deuterium exchange, which can be effective for aromatic compounds. researchgate.net
A plausible route to this compound would involve treating epiisopiloturine or a suitable precursor with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a transition metal catalyst. The choice of catalyst and reaction conditions would be crucial to achieve specific and high levels of deuteration on the phenyl ring.
| Deuteration Target | Potential Method | Deuterium Source | Catalyst/Reagent | Comment |
| Phenyl Ring (5 positions) | Transition-metal-catalyzed C-H activation | D₂O, D₂ gas, deuterated solvents | Pd, Ir, Rh complexes | Offers high regioselectivity. researchgate.netacs.orgthieme-connect.com |
| Imidazole Ring (C2, C4, C5 positions) | Acid/base-catalyzed H/D exchange | D₂O | Acid or base | The C2 proton is most acidic and readily exchanged. researchgate.netresearchgate.net |
| N-methyl group | Not a primary target for d5 synthesis | - | - | Deuteration here would likely require a different synthetic strategy starting from a deuterated methylating agent. |
| Furanone Ring | Catalytic reduction/exchange | D₂ gas | Ru-based catalysts | May require harsh conditions and could lead to side reactions. vulcanchem.com |
Precursor Design and Chemical Reaction Pathways for Deuterated Analogues
The synthesis of this compound could proceed through two general pathways: late-stage deuteration of the parent molecule or de novo synthesis from a deuterated precursor.
Late-Stage Deuteration: This approach involves the direct deuteration of epiisopiloturine. The most probable strategy would target the phenyl group for deuteration.
Reaction Pathway: Epiisopiloturine is dissolved in a suitable solvent, and a deuterium source (e.g., D₂O) and a catalyst (e.g., a palladium or iridium complex) are added. The reaction mixture is then heated to facilitate the H/D exchange on the phenyl ring.
De Novo Synthesis: This strategy involves constructing the epiisopiloturine molecule from a deuterated building block. For this compound, this would likely involve starting with deuterated benzaldehyde (B42025) (C₆D₅CHO).
Reaction Pathway: Deuterated benzaldehyde would be used in a synthetic sequence to build the (S)-hydroxyphenylmethyl moiety, which is then incorporated into the furanone ring structure. This would be followed by the attachment of the methyl-imidazole group to form the final deuterated epiisopiloturine molecule. This approach ensures the specific placement of the deuterium atoms.
Optimization of Synthetic Yields and Isotopic Purity
Achieving high synthetic yields and isotopic purity is critical in the preparation of deuterated standards like this compound.
Optimization of Synthetic Yields:
Catalyst Screening: Different transition metal catalysts and ligands can be screened to find the most efficient system for the deuteration reaction.
Reaction Conditions: Parameters such as temperature, reaction time, and solvent need to be optimized to maximize the yield of the desired product while minimizing side reactions.
Purification: Efficient purification methods, such as high-performance liquid chromatography (HPLC), are essential to isolate the pure deuterated compound. plos.org
Optimization of Isotopic Purity:
Deuterium Source: Using a high-purity deuterium source (e.g., 99.9% D₂O) is fundamental.
Iterative Processes: In some cases, multiple cycles of the deuteration reaction may be necessary to achieve high levels of deuterium incorporation. researchgate.net
Analytical Techniques: The isotopic purity must be accurately determined using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
| Parameter | Optimization Strategy | Rationale |
| Catalyst | Screening of various transition metal catalysts and ligands. | To find the most active and selective catalyst for the desired deuteration. |
| Temperature | Variation of reaction temperature. | To balance reaction rate with potential side reactions and decomposition. |
| Reaction Time | Monitoring the reaction progress over time. | To determine the optimal time for maximum conversion without product degradation. |
| Deuterium Source | Use of high-purity D₂O or D₂ gas. | To maximize the incorporation of deuterium and minimize protic impurities. |
| Purification | Utilization of HPLC or other advanced chromatographic techniques. | To isolate the deuterated product from unreacted starting material and byproducts. |
Derivatization and Further Chemical Modifications of this compound for Specialized Research Applications
The chemical structure of this compound offers several handles for further derivatization, enabling its use in a wider range of research applications. These modifications can be designed to introduce reporter groups, alter solubility, or create probes for specific biological targets.
Esterification of the Hydroxyl Group: The secondary alcohol on the hydroxyphenylmethyl group can be esterified to introduce various functional groups. This approach has been used for pilocarpine (B147212), a related alkaloid, to create prodrugs. nih.gov
Quaternization of the Imidazole Nitrogen: The tertiary amine in the imidazole ring can be quaternized to create permanently charged derivatives. This has been demonstrated for pilocarpine using reagents like p-nitrobenzyl bromide. nih.gov This modification could be used to alter the compound's solubility and pharmacokinetic properties.
Modification of the Furanone Ring: While more challenging, the lactone ring could potentially be opened or modified to create new analogues.
These derivatization strategies could be applied to this compound to synthesize a variety of isotopically labeled tools for in-depth pharmacological and metabolic studies.
Advanced Analytical Methodologies and Quantitative Applications
Role of Epiisopiloturine-d5 as an Internal Standard in Quantitative Analysis
In quantitative analysis, the primary goal is to determine the exact amount of a substance in a sample. An internal standard (IS) is a compound with properties and structure very similar to the analyte, the substance being measured. It is added in a known concentration to both the sample and calibration standards. wuxiapptec.com The IS helps to correct for variations that can occur during sample preparation, analysis, and detection. wuxiapptec.com this compound is particularly well-suited for this role in the analysis of its non-deuterated counterpart, epiisopiloturine (B126702), and related alkaloids. axios-research.comaxios-research.com
The key advantage of using a stable isotope-labeled internal standard like this compound is that it behaves almost identically to the analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. wuxiapptec.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, even if the absolute recovery is less than 100%. wuxiapptec.comshimadzu.com
Validation of Analytical Methods Employing this compound
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. qbdgroup.com When using this compound as an internal standard, the validation process ensures the reliability, accuracy, and precision of the quantitative results. Key validation parameters include specificity, linearity, accuracy, precision, and robustness. qbdgroup.com
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. The use of a highly specific detector like a mass spectrometer, coupled with the distinct mass of this compound, ensures excellent specificity.
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration.
Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations (quality control samples) and comparing the measured results to the expected values. qbdgroup.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Robustness is the capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The use of this compound as an internal standard is integral to achieving the stringent acceptance criteria for these validation parameters as set by regulatory guidelines.
Chromatographic Techniques for the Separation and Analysis of Deuterated and Non-Deuterated Species
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. When coupled with mass spectrometry, these techniques provide powerful tools for the analysis of complex mixtures like those containing deuterated and non-deuterated alkaloids.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including alkaloids like epiisopiloturine. plos.orgnih.govsemanticscholar.org When coupled with a mass spectrometer (LC-MS), it allows for the separation, identification, and quantification of individual components in a complex mixture with high sensitivity and specificity. nih.gov
In the analysis of epiisopiloturine and its deuterated internal standard, a reversed-phase HPLC column, such as a C18 column, is often employed. plos.orguniversiteitleiden.nl The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. While the deuteration in this compound has a minimal effect on its retention time compared to the non-deuterated form, slight shifts can sometimes be observed. wuxiapptec.com
The mass spectrometer, often a triple quadrupole or an ion trap instrument, serves as the detector. plos.orguniversiteitleiden.nl It can be operated in selected ion monitoring (SIM) mode to monitor the specific mass-to-charge ratios (m/z) of epiisopiloturine and this compound, or in multiple reaction monitoring (MRM) mode for enhanced selectivity in tandem mass spectrometry (MS/MS). fda.gov
A typical HPLC method for the analysis of pilocarpine-related alkaloids might use a mobile phase consisting of a phosphate (B84403) buffer at a controlled pH. plos.orgplos.org The column temperature is also optimized to ensure efficient separation. plos.orgplos.org
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For the analysis of many alkaloids, derivatization may be necessary to increase their volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification based on both retention time and mass spectrum.
While HPLC is more commonly used for compounds like epiisopiloturine, GC-MS can also be a viable analytical method. uni-kiel.de Similar to LC-MS, the mass spectrometer can be set to monitor the specific ions corresponding to the non-deuterated analyte and its deuterated internal standard, this compound. The fragmentation patterns observed in the mass spectrometer provide structural information that aids in the confident identification of the compounds.
Spectroscopic Characterization for Isotopic Confirmation and Structural Elucidation of this compound for Research Purity
Spectroscopic techniques are indispensable for confirming the isotopic enrichment and ensuring the structural integrity and purity of this compound used as a research standard.
Mass Spectrometry (MS) is fundamental for confirming the molecular weight and isotopic purity of this compound. pioneerpublisher.comuochb.cz High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, allowing for the confirmation of its elemental formula, including the number of deuterium (B1214612) atoms. fiveable.me The mass spectrum of this compound will show a molecular ion peak at a higher mass-to-charge ratio compared to its non-deuterated counterpart, corresponding to the mass of the incorporated deuterium atoms. axios-research.comaxios-research.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions, which helps to confirm the location of the deuterium labels within the molecular structure. fiveable.mebiorxiv.org
Infrared (IR) and Raman Spectroscopy are vibrational spectroscopy techniques that can provide further structural confirmation. plos.orgnih.govsemanticscholar.org The substitution of hydrogen with deuterium atoms leads to a shift in the vibrational frequencies of the corresponding chemical bonds. These shifts can be observed in the IR and Raman spectra, providing additional evidence for the successful deuteration of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the molecular structure of compounds, and it is particularly powerful for confirming the position of deuterium atoms in isotopically labeled molecules like this compound. The analysis involves comparing the ¹H (proton) and ²H (deuterium) NMR spectra of the labeled compound with the ¹H NMR spectrum of its unlabeled counterpart. magritek.com
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly diminished in intensity. This disappearance provides the initial evidence of successful deuteration at specific sites.
Conversely, the ²H NMR spectrum is used to directly observe the deuterium nuclei. magritek.com Since deuterium has a nuclear spin of I=1, the signals in a ²H NMR spectrum are typically broader than proton signals. magritek.com The chemical shifts in the ²H spectrum are analogous to those in the ¹H spectrum, allowing for direct confirmation of the deuterium atoms' locations within the molecular structure. magritek.com For instance, if the deuterium atoms are on a methyl group adjacent to a CH group, the coupling would result in a characteristic multiplet, confirming the isotopic substitution pattern. magritek.com
Key NMR Observables for Deuterium Position Determination:
Disappearance of ¹H Signals: Absence of proton signals at specific chemical shifts compared to the unlabeled standard.
Appearance of ²H Signals: Direct detection of deuterium signals at chemical shifts corresponding to the sites of substitution.
Coupling Patterns: Analysis of splitting patterns in both ¹H and ²H spectra can reveal information about the neighboring nuclei, further confirming the deuteration sites.
While specific NMR data for this compound is not publicly available, the principles of NMR spectroscopy for deuterated compounds are well-established. magritek.comsigmaaldrich.com The characterization of the unlabeled Epiisopiloturine by ¹H and ¹³C NMR provides the foundational spectral data for comparison. plos.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. riverd.com These methods serve as a "spectroscopic fingerprint" and are highly sensitive to changes in atomic mass and bond strength. riverd.com The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly alters the vibrational frequencies of the bonds involving these atoms, providing a clear method for confirming deuteration.
The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the atoms involved. When hydrogen is replaced by deuterium, the reduced mass of the corresponding bond (e.g., C-H vs. C-D) increases substantially. This leads to a predictable decrease in the vibrational frequency.
C-H Stretching Vibrations: Typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra.
C-D Stretching Vibrations: Expected to appear at a lower frequency, approximately in the 2100-2300 cm⁻¹ region.
By comparing the IR and Raman spectra of this compound with those of unlabeled Epiisopiloturine, scientists can identify the appearance of new absorption bands at these lower frequencies, characteristic of C-D bonds, and the disappearance or reduction of C-H bands. plos.orgnih.gov This comparison allows for a robust confirmation of isotopic labeling. Computational methods, such as Density Functional Theory (DFT), which have been used to simulate the vibrational spectra of unlabeled Epiisopiloturine, can also be applied to predict the theoretical spectra of the d5-analog, further aiding in spectral assignment. nih.govnih.gov
Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isotopic Purity Assessment
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and analyzing its structure through fragmentation. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful method for quantitative analysis.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of this compound and confirm the location of the deuterium labels. In an MS/MS experiment, the molecular ion of this compound (m/z 292.36 for the protonated species, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). dtic.mil This process breaks the molecule into smaller, charged fragments.
The resulting fragmentation pattern is then compared to that of the unlabeled compound (m/z 287.33 for [M+H]⁺). plos.org Fragments from this compound that retain all five deuterium atoms will have a mass 5 Daltons higher than their unlabeled counterparts. Fragments that have lost the deuterated portion of the molecule will appear at the same m/z as the fragments from the unlabeled standard. This comparative analysis provides definitive evidence for the location of the deuterium atoms within the molecular structure. dtic.mil
| Ion Type | Unlabeled Epiisopiloturine (Expected m/z) | This compound (Expected m/z) | Mass Shift (Da) |
| [M+H]⁺ | 287.33 | 292.36 | +5 |
| Fragment A (retaining D5) | X | X+5 | +5 |
| Fragment B (losing D5) | Y | Y | 0 |
Table 2: Hypothetical MS/MS Fragmentation Comparison. The table illustrates how mass shifts in fragment ions confirm the retention or loss of the deuterium label.
Isotopic Purity Assessment: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, is critical for assessing the isotopic purity of this compound. almacgroup.com Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms (in this case, five). HRMS can resolve the signals from molecules with different numbers of deuterium atoms (d0, d1, d2, d3, d4, d5). By measuring the relative abundance of each of these species, the isotopic enrichment can be accurately quantified. almacgroup.com An isotopic purity of ≥98 atom % D is a common standard for such labeled compounds.
Quality Control and Reference Standard Applications in Research Laboratories
This compound is primarily utilized as an internal standard for the quantitative analysis of Epiisopiloturine in complex matrices, such as biological fluids, using techniques like LC-MS. axios-research.com Its role as a reference standard is essential for quality control (QC) and method validation in pharmaceutical research and development. axios-research.comaxios-research.com
Applications as a Reference Standard:
Internal Standard in Bioanalysis: In quantitative LC-MS/MS assays, a known amount of this compound is added to samples containing unknown amounts of Epiisopiloturine. Because the deuterated standard has nearly identical physicochemical properties (e.g., chromatographic retention time, extraction efficiency, ionization response) to the unlabeled analyte, it can be used to correct for variations in sample preparation and instrument response. ojp.gov The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration with high accuracy and precision. ojp.gov
Method Development and Validation: this compound is used during the development and validation of analytical methods to ensure they meet regulatory requirements for accuracy, precision, linearity, and sensitivity. axios-research.com
Quality Control (QC): As a fully characterized reference material, often supplied with a comprehensive Certificate of Analysis (COA), it is used in QC laboratories to verify the performance of analytical systems and ensure the reliability of experimental results. axios-research.com
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern quantitative analysis, enabling robust and reliable data that is crucial for drug metabolism, pharmacokinetic studies, and regulatory submissions. axios-research.commedchemexpress.com
Applications in Preclinical Research and Mechanistic Investigations
Utilization of Epiisopiloturine-d5 as a Tracer in Metabolic Fate Studies
Stable isotope labeling is a powerful technique used to trace the metabolic journey of a drug within a biological system. nih.gov By introducing a labeled compound like this compound, scientists can track the parent molecule and its transformation products, known as metabolites, with high accuracy and sensitivity. nih.gov
In vitro metabolic stability assays are crucial early-stage studies in drug discovery to predict how a compound will be metabolized in the body. bioanalysis-zone.com These assays typically involve incubating the compound of interest with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. bioanalysis-zone.com
To assess the metabolic stability of epiisopiloturine (B126702), a known quantity of the compound is incubated with cellular systems, such as human or animal liver microsomes. By adding a precise amount of this compound as an internal standard, researchers can accurately quantify the depletion of the parent compound over time using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). veedalifesciences.commdpi.com The rate of disappearance provides key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help in predicting the in vivo metabolic fate of the drug.
Furthermore, the use of this compound facilitates the identification of metabolites. As epiisopiloturine is metabolized, the resulting products can be distinguished from the background matrix by comparing the mass spectra of samples with and without the presence of the parent compound. The known mass shift of the deuterated standard helps in confirming the chemical structure of the metabolites formed.
Table 1: Representative Data from an In Vitro Metabolic Stability Assay of Epiisopiloturine
| Time (minutes) | Epiisopiloturine Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.60 | 60% |
| 30 | 0.35 | 35% |
| 60 | 0.10 | 10% |
| This table is a hypothetical representation of data that would be generated in such a study, with quantification enabled by an internal standard like this compound. |
Following in vitro assessments, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of a compound. cardiff.ac.uk this compound is instrumental in these studies for the accurate measurement of epiisopiloturine and its metabolites in various biological samples.
To study the Absorption, Distribution, Metabolism, and Excretion (ADME) of epiisopiloturine, the compound is administered to animal models such as rats or mice. fapesp.br Blood, urine, feces, and various tissues are collected at different time points. By spiking these biological samples with a known concentration of this compound just before analysis, the concentration of the parent drug can be accurately determined using LC-MS/MS. nih.gov This allows for the construction of pharmacokinetic profiles, revealing how quickly the drug is absorbed, how it is distributed throughout the body, and how it is ultimately eliminated.
Identifying the metabolites of epiisopiloturine in vivo is crucial for understanding its complete biological effects and potential toxicity. The use of this compound as a co-administered tracer can aid in this process. When a mixture of labeled and unlabeled epiisopiloturine is administered, the resulting metabolites will also appear as doublets in the mass spectrum, with a mass difference corresponding to the number of deuterium (B1214612) atoms retained. nih.govdoi.org This "metabolic fingerprinting" allows for the confident identification of drug-related material in complex biological fluids.
In Vivo Tracer Studies in Animal Models for Parent Compound Metabolism
Investigating Absorption, Distribution, and Elimination Processes
Applications in Biochemical and Pharmacological Research Models (for the parent compound, utilizing this compound for precise quantification)
Epiisopiloturine has demonstrated significant anti-inflammatory and anti-parasitic properties. researchgate.netnih.gov In studies investigating these activities, this compound is essential for the accurate quantification of the parent compound in the experimental systems.
The parent compound, epiisopiloturine, has been shown to possess anti-inflammatory and anti-parasitic properties. fapesp.brresearchgate.netnih.gov For instance, studies have demonstrated its effectiveness against the parasite Schistosoma mansoni, the causative agent of schistosomiasis. fapesp.br Research has also highlighted its anti-inflammatory effects in various models. nih.govnih.gov
In cellular assays designed to elucidate the mechanisms behind these activities, precise quantification of epiisopiloturine is critical. For example, when investigating its effect on inflammatory pathways in cell cultures, researchers need to correlate the observed biological response with the exact concentration of the compound in the cell lysate or supernatant. This compound serves as the ideal internal standard for this purpose in LC-MS/MS-based quantification. nih.gov Its use ensures that any variability in sample preparation or instrument response is accounted for, leading to reliable and reproducible data. researchgate.net
For example, in a study investigating the inhibition of pro-inflammatory cytokine production by epiisopiloturine in macrophages, this compound would be added to the cell lysates before extraction and analysis. This allows for the accurate determination of the intracellular concentration of epiisopiloturine that elicits a specific level of cytokine reduction.
Table 2: Illustrative Data from a Cellular Anti-inflammatory Assay
| Epiisopiloturine Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | 15% | 10% |
| 1 | 45% | 35% |
| 10 | 85% | 75% |
| 100 | 95% | 90% |
| This table is a hypothetical representation of data where the precise concentrations of epiisopiloturine would be confirmed using this compound as an internal standard. |
Similarly, in anti-parasitic assays, determining the effective concentration of epiisopiloturine against a parasite like S. mansoni requires accurate measurement of the compound in the culture medium or within the parasite itself. fapesp.br The use of this compound ensures the accuracy of these measurements, which is vital for establishing dose-response relationships and understanding the compound's potency.
Quantification of Parent Compound in Ex Vivo Tissue Analysis from Animal Models
In preclinical pharmacology, accurately determining the concentration of a drug or metabolite in tissues is fundamental. Ex vivo analysis of tissues from animal models provides crucial insights into a compound's distribution, accumulation, and potential sites of action. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry, and this compound is ideally suited for this role in studies of its non-labeled counterpart, epiisopiloturine.
When researchers analyze tissue samples (e.g., liver, kidney, or inflamed tissue) from an animal dosed with epiisopiloturine, a known quantity of this compound is added to the tissue homogenate during sample preparation. mdpi.comjbtr.or.kr Because this compound is chemically identical to epiisopiloturine, it behaves similarly during extraction, chromatography, and ionization. However, its higher mass allows it to be distinguished from the parent compound by the mass spectrometer. By comparing the instrument's response for the analyte (epiisopiloturine) to that of the internal standard (this compound), precise and accurate quantification can be achieved, correcting for any sample loss during processing.
For instance, following the administration of epiisopiloturine in an animal model of intestinal mucositis, tissue concentrations could be determined as illustrated in the hypothetical data below. researchgate.net
| Tissue Sample | Epiisopiloturine Peak Area | This compound (IS) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (ng/g) |
| Jejunum | 45,678 | 98,765 | 0.462 | 92.4 |
| Ileum | 32,109 | 99,123 | 0.324 | 64.8 |
| Liver | 123,456 | 98,543 | 1.253 | 250.6 |
| Kidney | 87,654 | 99,321 | 0.883 | 176.6 |
| Plasma | 25,890 | 98,999 | 0.262 | 52.4 |
This interactive table demonstrates how the response ratio of the analyte to the internal standard is used to determine the concentration of epiisopiloturine in various tissues.
Enzyme Kinetic Studies and Substrate Identification
Isotopically labeled compounds like this compound are invaluable for elucidating metabolic pathways and identifying the enzymes responsible for a drug's transformation. researchgate.net Enzyme kinetic studies can be designed to track the metabolism of epiisopiloturine by incubating it with enzyme preparations, such as liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. libretexts.orgmdpi.com
By using a mixture of epiisopiloturine and this compound, researchers can perform competitive metabolism assays. The formation of metabolites from both the labeled and unlabeled parent compound can be monitored over time. If a specific CYP enzyme metabolizes epiisopiloturine, it will also process this compound, producing a deuterated metabolite with a corresponding mass shift. This allows for the unambiguous identification of metabolic products and the specific enzymes involved, especially when using recombinant human enzymes.
The following table illustrates hypothetical results from an incubation study with different recombinant CYP enzymes to identify the primary metabolizing enzymes for epiisopiloturine.
| CYP Isoform | Substrate | Incubation Time (min) | Metabolite M1 Formation Rate (pmol/min/mg protein) |
| CYP3A4 | Epiisopiloturine | 30 | 150.2 |
| CYP3A4 | This compound | 30 | 145.8 |
| CYP2D6 | Epiisopiloturine | 30 | 25.6 |
| CYP2D6 | This compound | 30 | 24.9 |
| CYP2C9 | Epiisopiloturine | 30 | 5.1 |
| CYP2C9 | This compound | 30 | 4.9 |
This interactive table shows the rate of metabolite formation when epiisopiloturine and its deuterated analog are incubated with different CYP enzymes, pointing to CYP3A4 as the primary metabolizing enzyme.
Assessment of Isotopic Effects on Biochemical Interactions
The substitution of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule, leading to measurable changes in biological interactions. These "isotope effects" provide powerful tools for investigating the mechanisms of enzymatic reactions and ligand-receptor binding. mdpi.com
Kinetic Isotope Effects in Enzymatic Reactions
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. matthewjvarga.com Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. matthewjvarga.comsnnu.edu.cn Consequently, if the cleavage of a C-H bond is the slowest step in an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate (this compound) than with the non-deuterated one (epiisopiloturine).
Observing a significant KIE (kH/kD > 1) provides strong evidence that C-H bond cleavage is part of the rate-limiting step of the metabolic transformation. nih.gov This is a key piece of information for understanding an enzyme's catalytic mechanism. numberanalytics.com
| Enzyme System | Substrate | Vmax (nmol/min) (k_H or k_D) | KIE (k_H/k_D) | Mechanistic Implication |
| CYP3A4 | Epiisopiloturine | 150.2 | 3.5 | C-H bond cleavage is likely the rate-determining step. |
| CYP3A4 | This compound | 42.9 | ||
| Aldehyde Oxidase | Epiisopiloturine | 85.4 | 1.1 | C-H bond cleavage is not the rate-determining step. |
| Aldehyde Oxidase | This compound | 77.6 |
This interactive table presents hypothetical kinetic data for the metabolism of epiisopiloturine and this compound. The significant KIE observed with CYP3A4 suggests its mechanism involves C-H bond cleavage in the slowest step.
Deuterium Labeling Effects on Receptor Binding and Ligand-Target Interactions
While covalent bond cleavage is not involved in reversible ligand-receptor binding, deuterium substitution can still influence these interactions through secondary or equilibrium isotope effects. nih.gov These effects arise from changes in the vibrational modes of the molecule upon binding to a receptor. If the hydrogen bonds or van der Waals contacts involving the deuterated positions are strengthened or weakened in the bound state compared to the unbound state, a binding isotope effect (BIE) can be observed.
For example, if this compound binds to its molecular target (e.g., the TLR4 receptor, which is modulated by the parent compound) with a different affinity than epiisopiloturine, it can provide high-resolution information about the atomic-level interactions at the binding site. nih.govnih.govnih.gov A BIE is typically measured as the ratio of the dissociation constants (KD) for the unlabeled versus the labeled ligand.
| Ligand | Target Receptor | Dissociation Constant (KD) (nM) | Binding Isotope Effect (K_H/K_D) | Interpretation |
| Epiisopiloturine | TLR4 | 25.0 | 1.12 | Deuteration slightly strengthens the binding interaction. |
| This compound | TLR4 | 22.3 | ||
| Epiisopiloturine | Unknown Off-Target | 150.5 | 0.99 | No significant isotope effect on binding to this off-target. |
| This compound | Unknown Off-Target | 151.8 |
This interactive table illustrates a hypothetical binding isotope effect. The small but measurable difference in binding affinity for TLR4 suggests that the deuterated positions are involved in or influence the ligand-receptor interaction.
Computational Chemistry and in Silico Modeling of Deuterated Analogues
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of alkaloids. plos.orgnih.govnih.gov For epiisopiloturine (B126702) and its isomers, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p), and SDD), have been employed to determine optimized geometries, thermodynamic stability, and electronic properties. plos.orgnih.gov
A comparative study on imidazole (B134444) alkaloids from Pilocarpus microphyllus utilized DFT to show that epiisopiloturine is one of the most stable isomers based on thermodynamic analysis. plos.orgnih.gov Such calculations provide the foundation for understanding the molecule's intrinsic characteristics before considering its interaction with biological systems.
DFT calculations are instrumental in predicting spectroscopic parameters. While specific predictive studies for Epiisopiloturine-d5 are not available, the methodology is well-established.
NMR Spectroscopy: DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors. The primary difference in the predicted ¹H NMR spectrum for this compound compared to its non-deuterated counterpart would be the absence of signals at the positions of deuteration. In the ¹³C NMR spectrum, the signals for the carbons bonded to deuterium (B1214612) would appear as multiplets with attenuated intensity due to C-D coupling.
IR and Raman Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium at specific sites in this compound would lead to predictable shifts in the vibrational frequencies of the associated bonds. The heavier mass of deuterium causes a decrease in the vibrational frequency, a phenomenon that can be approximated by the harmonic oscillator model. This isotopic shift is a powerful tool for assigning specific vibrational modes. Studies on related alkaloids like pilosine (B192110) have utilized DFT for the analysis of their vibrational spectra. redalyc.org
A theoretical comparison of the key vibrational frequencies for a hypothetical C-D bond versus a C-H bond in the imidazole ring of epiisopiloturine is presented below.
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Predicted C-D Wavenumber (cm⁻¹) |
| C-H Stretch | 3100 - 3000 | ~2300 - 2200 |
| C-H Bend | 1500 - 1300 | ~1100 - 950 |
This table is illustrative and based on general principles of isotopic substitution in vibrational spectroscopy.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Computational studies on the isomers of epiisopiloturine have revealed insights into their relative stabilities and geometries. plos.orgnih.gov Thermodynamic analysis has shown that epiisopiloturine and epiisopilosine are the most stable among a group of related isomers. plos.orgnih.govnih.gov
Prediction of Spectroscopic Parameters (NMR, IR, Raman) for this compound
Molecular Dynamics Simulations and Deuteration Effects on Conformation and Dynamics
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment. MD simulations have been applied to pilocarpine (B147212), a closely related isomer, to study its interactions with polymers and its dynamics within the binding sites of cytochrome P450 enzymes. nih.govthieme-connect.com Similar simulations have been performed for epiisopiloturine to investigate its interaction with the main protease of SARS-CoV-2. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Deuterated Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. QSAR studies have been conducted on various imidazole-based compounds to identify the key molecular descriptors that govern their therapeutic effects. researchgate.nettjnpr.org These descriptors can include electronic, steric, and hydrophobic properties.
Developing a QSAR model for deuterated compounds like this compound would require a specific approach. While many molecular descriptors would remain unchanged upon deuteration, those related to molecular weight and potentially some topological indices would be altered. More importantly, a successful QSAR model for a series of deuterated analogues would need to incorporate descriptors that can capture the kinetic isotope effect (KIE). The KIE is a critical factor in the altered metabolic stability of deuterated drugs, and its prediction often requires more than standard QSAR descriptors, potentially needing input from quantum mechanical calculations. No specific QSAR studies on deuterated pilocarpine analogues, including this compound, are currently available in the literature.
Future Directions and Emerging Research Avenues
Development of Novel Deuteration Strategies for Complex Natural Products
The synthesis of deuterated complex natural products like epiisopiloturine (B126702) presents a significant synthetic challenge. Future research is increasingly focused on developing more efficient and selective deuteration methods. Traditional approaches often require multi-step syntheses, starting from commercially available deuterated building blocks. arkat-usa.org However, recent advancements are paving the way for late-stage deuteration, where deuterium (B1214612) is introduced into a complex molecule in the final steps of a synthetic sequence. acs.org
A key area of innovation is the use of transition metal-catalyzed C-H activation for hydrogen isotope exchange (HIE). acs.orgresearchgate.net This technique allows for the direct replacement of C-H bonds with C-D bonds, offering a more atom-economical and efficient route to deuterated molecules. acs.org Catalysts based on iridium, palladium, and more recently, earth-abundant base metals like manganese, are being explored to achieve high selectivity. researchgate.netrsc.org For instance, manganese-catalyzed C-H activation using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source has shown promise for the selective deuteration of aromatic aldehydes. chinesechemsoc.orgrsc.org The use of transient directing groups, which are formed in situ, can guide the catalyst to a specific C-H bond, ensuring high regioselectivity even in complex structures. rsc.orgrsc.org
Future developments will likely focus on expanding the toolbox of catalysts to tolerate a wider range of functional groups, a crucial requirement for the deuteration of intricate natural products. rsc.orgresearchgate.net The goal is to create methodologies that can selectively label specific sites on a molecule like Epiisopiloturine-d5, which is essential for mechanistic studies and for fine-tuning its metabolic profile. researchgate.netresearchgate.net
Expansion of this compound Applications in Multi-Omics Research (e.g., Metabolomics, Proteomics)
In the fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, deuterated compounds like this compound are invaluable tools. Their primary application is as internal standards for quantitative analysis using mass spectrometry (MS). arkat-usa.orgacs.orgontosight.ai Because deuterated analogues are chemically identical to the endogenous compound but have a different mass, they can be added to a biological sample in a known quantity. ontosight.ai This allows for precise quantification of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.
The use of D₂O labeling is also a powerful technique for probing active biosynthesis and metabolic fluxes in living systems. nih.gov By introducing D₂O, researchers can track the incorporation of deuterium into various metabolites over time, providing a dynamic view of metabolic pathways. nih.gov This approach can be used to determine the rates of synthesis for specific natural products and their precursors. nih.gov
Emerging research points towards more sophisticated applications. For instance, dual-labeled compounds, incorporating both deuterium and carbon-13, are being developed to enhance isotope tracing performance in proteomics. globalgrowthinsights.com These advanced probes provide more detailed structural and functional information about biomolecules. globalgrowthinsights.com As research into the biological activity of epiisopiloturine continues, this compound will be crucial for detailed pharmacokinetic and metabolic studies, helping to trace metabolic pathways and understand its mechanism of action at the molecular level. ontosight.aiaquigenbio.com
| Application Area | Role of Deuterated Compounds (e.g., this compound) | Key Techniques | Emerging Trends |
| Metabolomics | Internal standards for accurate quantification of metabolites. arkat-usa.orgacs.org | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). ontosight.ai | D₂O labeling to measure dynamic metabolic fluxes and biosynthetic rates. nih.gov |
| Proteomics | Internal standards for quantitative proteomics (e.g., SILAC). | Mass Spectrometry (MS). | Use of dual-labeled (e.g., ²H and ¹³C) compounds for enhanced structural and functional analysis. globalgrowthinsights.com |
| Pharmacokinetics | Tracers to study drug absorption, distribution, metabolism, and excretion (ADME). aquigenbio.com | LC-MS. | Improving translation of metabolic data from animal models to human trials. aquigenbio.com |
| Toxicogenomics | Analysis of the effects of compounds on gene expression related to toxicity. | MS-based proteomics and metabolomics. | Integration with other omics data for a systems-level understanding. |
Integration of Deuterated Analogues in Advanced Imaging Techniques for Research Purposes
Deuterated compounds are playing an increasingly important role in the development of advanced molecular imaging techniques for research. A significant emerging field is Deuterium Metabolic Imaging (DMI), a magnetic resonance (MR)-based method. gehealthcare.comresearchgate.net DMI uses deuterated substrates, such as D-[6,6'-²H₂]glucose, to trace and map metabolic pathways in vivo without the use of ionizing radiation. gehealthcare.comauntminnieeurope.com Unlike FDG-PET, which primarily shows glucose uptake, DMI can distinguish and visualize downstream metabolites like lactate (B86563) and glutamate, providing more detailed information on specific metabolic pathways such as aerobic versus anaerobic metabolism. nih.govrsna.org While currently challenged by lower spatial resolution compared to PET, DMI's use of non-radioactive, stable isotopes makes it highly attractive for longitudinal studies. researchgate.netauntminnieeurope.com
Beyond metabolic imaging, deuteration is being used to enhance the properties of fluorescent probes for super-resolution microscopy. rsc.org Replacing hydrogen with deuterium in fluorophores, such as rhodamine dyes, has been shown to improve their brightness and photostability. rsc.org This enhancement is critical for demanding imaging techniques like Stimulated Emission Depletion (STED) microscopy, where photon counts are paramount for achieving high-resolution images of subcellular structures in living cells. rsc.org Deuterated probes can yield a more robust signal, making them promising for long-term live-cell imaging. spiedigitallibrary.org The application of deuterated probes like d8-Methionine with Stimulated Raman Scattering (SRS) microscopy also allows for non-invasive visualization of metabolic processes at a subcellular level. spiedigitallibrary.org
| Imaging Modality | Role of Deuterated Compound | Advantages | Current Research Focus |
| Deuterium Metabolic Imaging (DMI) | Non-radioactive tracer (e.g., deuterated glucose) to map metabolic pathways. gehealthcare.com | No ionizing radiation, provides pathway-specific metabolic information, uses stable and easily transportable isotopes. researchgate.netauntminnieeurope.com | Improving spatial resolution and validating its utility for various diseases like dementia and cancer. gehealthcare.comauntminnieeurope.com |
| Positron Emission Tomography (PET) | Deuteration of PET tracers (e.g., FDOPA) to alter metabolism. | Can extend the biological half-life of the tracer, enhancing the specific signal and improving quantification. akademiliv.se | Developing superior PET tracers for neuropsychiatry and oncology research. akademiliv.se |
| Super-Resolution Microscopy (e.g., STED) | Deuterated fluorescent dyes. | Enhanced brightness and photostability of the probe, leading to higher quality images. rsc.org | Advancing single-molecule experiments and live-cell imaging by improving photon counts. rsc.org |
| Stimulated Raman Scattering (SRS) Microscopy | Deuterated biomolecules (e.g., amino acids) as probes. spiedigitallibrary.org | Minimally invasive labeling, provides a strong and robust signal for long-term imaging. spiedigitallibrary.org | Visualizing systemic incorporation and distribution of specific metabolites in live cells and tissues. spiedigitallibrary.org |
Exploration of Deuterated Compounds in Materials Science and Non-Biological Applications
The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, an effect that is being increasingly explored in materials science. resolvemass.cadtic.mil The C-D bond is stronger than the C-H bond, which can lead to enhanced thermal and oxidative stability in deuterated materials. resolvemass.caunam.mxdtic.mil This kinetic isotope effect is a cornerstone of this research area. unam.mx
In polymer science, deuteration is a key design factor. scielo.org.mx Deuterated polymers exhibit altered properties such as different vibrational frequencies and increased resistance to degradation. resolvemass.cadtic.mil These characteristics are advantageous for specialized applications. For example, in organic electronics, deuterating materials used in organic light-emitting diodes (OLEDs) can significantly increase the device's lifetime and stability without compromising efficiency. acs.orgrsc.org
Deuterated materials are also indispensable tools for certain analytical techniques. In neutron scattering, a powerful method for studying the structure and dynamics of polymers, the difference in neutron scattering length between hydrogen and deuterium is exploited. resolvemass.casine2020.eu By selectively deuterating parts of a polymer chain, researchers can use a technique called contrast variation to highlight specific regions of interest. sine2020.eu Future research is expected to produce new devices and technologies based on the unique properties of deuterated materials, with potential applications in high-power lasers and sustainable materials. resolvemass.caresearchgate.net
| Material Type | Effect of Deuteration | Key Property Change | Application |
| Polymers | Increased resistance to thermal and oxidative degradation. resolvemass.ca | Stronger C-D bonds vs. C-H bonds. scielo.org.mx | Enhanced stability for high-performance applications, neutron scattering studies. resolvemass.casine2020.eu |
| Organic Light-Emitting Diodes (OLEDs) | Increased device lifetime and stability. acs.orgrsc.org | Slower degradation of host materials due to the kinetic isotope effect. rsc.org | More durable and efficient electronic displays and lighting. |
| Optical Fibers | Reduced signal loss at certain wavelengths. | Altered vibrational frequencies of C-D bonds reduce absorption in the near-IR region. dtic.mil | Telecommunications. dtic.mil |
| Nonlinear Optical Crystals | Decreased absorption at specific laser wavelengths. | Reduced absorption coefficient. researchgate.net | Component in high-power lasers. researchgate.net |
Methodological Innovations in Deuterated Compound Analysis and Purification
The increasing demand for high-purity deuterated compounds necessitates innovations in analytical and purification methodologies. Distinguishing between a deuterated compound and its non-deuterated counterpart, or separating partially deuterated variants, can be challenging.
Chromatographic techniques are central to this effort. Reversed-phase high-pressure liquid chromatography (HPLC) has proven to be a versatile tool for resolving fully deuterated compounds from their non-deuterated analogs. tandfonline.com The separation is based on subtle differences in intermolecular interactions, with deuterated compounds often eluting slightly earlier than their protium (B1232500) analogs. tandfonline.comresearchgate.net Similarly, gas chromatography (GC) is effective for separating a wide range of isotopic compounds, including deuterated drugs and olefins. cdnsciencepub.comnih.gov The choice of stationary phase in GC is critical, as it influences whether the heavier isotopic compound elutes earlier (inverse isotope effect) or later (normal isotope effect). nih.gov
Spectroscopic methods are also evolving. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing deuterated compounds, as deuterium has a distinct magnetic moment from hydrogen. ontosight.aiontosight.ai Advanced NMR probes, such as Triple Resonance Probes (TXI), are designed for the structural determination of complex, isotopically labeled macromolecules, offering multiple decoupling channels (e.g., ²H, ¹³C, ¹⁵N) for clearer and more detailed spectra. bruker.com The use of deuterium oxide (D₂O) as a mobile phase in HPLC coupled directly with online NMR, IR, and MS provides a powerful platform for the rapid characterization of eluted compounds. researchgate.net Furthermore, specialized mass spectrometry techniques combined with gas chromatography are used to analyze the substitution rate and distribution of deuterium in a sample. google.com
| Technique | Principle of Separation/Analysis | Application for Deuterated Compounds | Recent Innovations |
| Reversed-Phase HPLC | Differences in van der Waals forces and hydrophobicity between deuterated and non-deuterated analogs. tandfonline.comresearchgate.net | Semi-preparative purification and analytical separation. tandfonline.com | Use of D₂O as a mobile phase for direct coupling with multiple online spectroscopic detectors (UV, IR, NMR, MS). researchgate.net |
| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase. nih.gov | Separation of isotopologue pairs of common compounds and drugs. nih.gov | Use of novel stationary phases (e.g., ionic liquids) to control the elution order (normal vs. inverse isotope effect). nih.gov |
| Nuclear Magnetic Resonance (NMR) | Different magnetic moments of deuterium and hydrogen nuclei. ontosight.ai | Structural elucidation and determination of deuterium incorporation sites. arkat-usa.org | Advanced multi-channel probes (e.g., TXI) for complex experiments on labeled macromolecules. bruker.com |
| Mass Spectrometry (MS) | Mass difference between hydrogen and deuterium. ontosight.ai | Quantification (with internal standards) and analysis of deuterium distribution. google.com | Coupling with GC to determine the substitution rate for each number of deuterium atoms in a sample. google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
